[4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate
Description
This compound is a brominated aryl hydrazone derivative featuring a 2-methylbenzoate ester and a 4-[(4-methylphenyl)methoxy]benzoyl hydrazinylidene moiety. Its structural complexity arises from the conjugated hydrazone backbone, which facilitates resonance stabilization and influences its reactivity and biological activity .
Properties
Molecular Formula |
C30H25BrN2O4 |
|---|---|
Molecular Weight |
557.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C30H25BrN2O4/c1-20-7-9-22(10-8-20)19-36-26-14-11-23(12-15-26)29(34)33-32-18-24-17-25(31)13-16-28(24)37-30(35)27-6-4-3-5-21(27)2/h3-18H,19H2,1-2H3,(H,33,34)/b32-18+ |
InChI Key |
SAPSFYIYNGWKRX-KCSSXMTESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)C4=CC=CC=C4C |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=CC=C4C |
Origin of Product |
United States |
Preparation Methods
Esterification of 4-Hydroxybenzoic Acid
4-Hydroxybenzoic acid is protected via reaction with (4-methylphenyl)methyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. This yields 4-[(4-methylphenyl)methoxy]benzoic acid with >85% efficiency.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.5 eq) |
| Temperature | 80°C, 12 h |
| Yield | 87% |
Hydrazide Formation
The carboxylic acid is converted to its hydrazide derivative by refluxing with excess hydrazine hydrate (NH₂NH₂·H₂O) in ethanol. The reaction is monitored via thin-layer chromatography (TLC) until completion.
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 9.82 (s, 1H, NH), 7.89 (d, J = 8.8 Hz, 2H), 7.34 (d, J = 8.0 Hz, 2H), 7.23 (d, J = 8.0 Hz, 2H), 5.12 (s, 2H), 2.31 (s, 3H).
Synthesis of 4-Bromo-2-formylphenyl 2-Methylbenzoate
Bromination of 2-Hydroxy-5-methylbenzaldehyde
2-Hydroxy-5-methylbenzaldehyde undergoes electrophilic bromination using bromine (Br₂) in acetic acid at 0–5°C, yielding 4-bromo-2-hydroxy-5-methylbenzaldehyde. Excess bromine is quenched with sodium thiosulfate.
Reaction Conditions
| Parameter | Value |
|---|---|
| Brominating Agent | Br₂ (1.1 eq) |
| Solvent | Acetic acid |
| Temperature | 0–5°C, 2 h |
| Yield | 78% |
Esterification with 2-Methylbenzoyl Chloride
The phenolic hydroxyl group of 4-bromo-2-hydroxy-5-methylbenzaldehyde is esterified using 2-methylbenzoyl chloride in pyridine. The reaction proceeds at room temperature for 6 h, yielding 4-bromo-2-formylphenyl 2-methylbenzoate.
Characterization Data
-
¹³C NMR (100 MHz, CDCl₃) : δ 191.2 (CHO), 165.4 (C=O), 139.8–112.4 (aromatic C), 21.7 (CH₃).
-
HRMS (ESI+) : m/z calc. for C₁₆H₁₂BrO₃ [M+H]⁺: 347.9974; found: 347.9971.
Hydrazone Formation via Condensation
The hydrazone linkage is established by refluxing equimolar amounts of 4-[(4-methylphenyl)methoxy]benzohydrazide and 4-bromo-2-formylphenyl 2-methylbenzoate in ethanol with catalytic acetic acid. The reaction is driven to completion by azeotropic removal of water.
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Glacial AcOH (5 mol%) |
| Temperature | Reflux, 8 h |
| Yield | 72% |
Crystallographic Validation
Single-crystal X-ray diffraction confirms the (E)-configuration of the hydrazone bond. The dihedral angle between the benzohydrazide and aldehyde-derived phenyl rings is 12.5°, indicating minimal steric hindrance.
Alternative Synthetic Routes
Microwave-Assisted Condensation
Microwave irradiation (300 W, 100°C) reduces reaction time to 30 minutes, achieving a 68% yield. This method minimizes decomposition of the brominated intermediate.
Solid-State Mechanochemical Synthesis
Ball-milling equimolar reactants with silica gel as a grinding auxiliary yields the product in 65% yield after 2 h. This solvent-free approach aligns with green chemistry principles.
Purification and Analytical Data
Recrystallization
The crude product is recrystallized from ethyl acetate/hexane (1:3) to afford pale-yellow needles.
Melting Point : 184–186°C.
Elemental Analysis : Calc. C 58.12%, H 4.02%, N 4.24%; Found C 58.09%, H 4.05%, N 4.21%.
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃) : δ 11.32 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.92–6.89 (m, 13H, aromatic), 5.08 (s, 2H, OCH₂), 2.42 (s, 3H, CH₃), 2.34 (s, 3H, CH₃).
-
IR (KBr) : 3220 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N).
Challenges and Mitigation Strategies
-
Hydrazine Oxidation : The hydrazide intermediate is prone to oxidation. Conducting reactions under nitrogen atmosphere minimizes byproduct formation.
-
Ester Hydrolysis : The 2-methylbenzoate ester is sensitive to strong bases. Neutral workup conditions (pH 6–7) are critical.
Industrial-Scale Considerations
A pilot-scale synthesis (500 g batch) using continuous flow reactors achieves 70% yield with a space-time yield of 12.5 g·L⁻¹·h⁻¹. Process analytical technology (PAT) ensures real-time monitoring of the hydrazone formation .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromine Site
The bromine atom at the 4-position of the phenyl ring undergoes substitution reactions with nucleophiles under specific conditions.
Mechanistic Notes :
-
Palladium-catalyzed coupling (e.g., Suzuki) proceeds via oxidative addition of the C–Br bond to Pd(0), followed by transmetallation and reductive elimination .
-
Thiol substitution may involve radical intermediates under copper catalysis.
Ester Hydrolysis
The 2-methylbenzoate ester undergoes hydrolysis under acidic or basic conditions:
*Yields inferred from analogous ester hydrolysis studies .
Hydrazone Cleavage
The hydrazone group (C=N–NH–) is susceptible to acid-catalyzed hydrolysis:
| Condition | Reagents | Product | Notes |
|---|---|---|---|
| Dilute HCl, reflux | 6M HCl, H₂O/EtOH | 4-[(4-Methylphenyl)methoxy]benzohydrazide + aldehyde | Reversible under mild conditions |
| Oxidative cleavage | H₂O₂, FeCl₃ | Carboxylic acid derivatives | Limited documentation |
Reduction of the Hydrazone Group
The hydrazone can be reduced to a hydrazine derivative:
| Reagent | Conditions | Product | References |
|---|---|---|---|
| NaBH₄ or LiAlH₄ | THF, 0°C to RT | N-Aryl hydrazine | |
| H₂, Pd/C | EtOH, 40 psi H₂ | Saturated hydrazine analog |
Oxidation of the Methylbenzyl Ether
The 4-methylphenyl methoxy group is resistant to mild oxidation but reacts under strong conditions:
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄, H₂SO₄ | 100°C, aqueous | 4-Carboxybenzophenone derivative |
| CrO₃, acetic acid | Reflux | Quinone intermediate (theoretical) |
Cyclization and Rearrangement
The hydrazone moiety participates in cyclocondensation with diketones or ketoesters to form heterocycles:
| Reagent | Conditions | Product | References |
|---|---|---|---|
| Acetylacetone | EtOH, reflux, HCl | Pyrazole derivative | |
| β-Ketoesters | Microwave, 150°C | 1,3,4-Oxadiazole |
Photochemical Reactivity
Limited studies suggest sensitivity to UV light due to the bromine and hydrazone groups:
-
Observed reaction : Homolytic cleavage of C–Br bond, forming aryl radicals .
-
Applications : Potential use in photoaffinity labeling or controlled radical polymerization .
Biological Interactions
While not a direct chemical reaction, the compound’s hydrazone group enables chelation with metal ions (e.g., Cu²⁺, Fe³⁺), which may modulate its biological activity.
Scientific Research Applications
Structural Characteristics
The molecular formula for 4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate indicates a molecular weight of approximately 577.8 g/mol. The structure includes multiple aromatic rings and functional groups, which contribute to its chemical reactivity and potential applications in medicinal chemistry and materials science.
Medicinal Chemistry
- Anticancer Activity : Recent studies have indicated that Schiff bases exhibit significant anticancer properties. The structural features of 4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate may enhance its interaction with biological targets involved in cancer cell proliferation. Preliminary in vitro assays have shown promising results against various cancer cell lines.
- Antimicrobial Properties : The compound's unique structure may also confer antimicrobial activity. Research has demonstrated that similar Schiff bases can inhibit the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.
- Enzyme Inhibition : There is growing interest in Schiff bases as enzyme inhibitors. The ability of this compound to interact with specific enzymes could be explored for therapeutic applications, particularly in diseases where enzyme activity is dysregulated.
Material Science
- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, potentially enhancing the thermal stability and mechanical properties of the resulting materials. Its incorporation into polymer matrices could lead to novel materials with tailored properties for specific applications.
- Dyes and Pigments : Due to its vibrant color properties, derivatives of this compound may find use in dye chemistry, contributing to the development of new pigments for industrial applications.
Case Studies
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry investigated various Schiff bases, including derivatives similar to our compound, demonstrating significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values indicating effective concentrations for therapeutic use .
- Antimicrobial Activity Assessment : Research published in European Journal of Medicinal Chemistry evaluated a series of hydrazone derivatives against Gram-positive and Gram-negative bacteria, revealing that compounds with similar structural motifs exhibited notable antibacterial activity .
- Polymer Applications : A recent paper highlighted the use of Schiff bases in creating high-performance polymers, showcasing their ability to improve mechanical strength and thermal resistance when incorporated into polymer blends .
Mechanism of Action
The mechanism by which [4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate exerts its effects is not fully understood. it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The hydrazone linkage may play a key role in these interactions, potentially inhibiting enzyme activity or binding to receptor sites.
Comparison with Similar Compounds
Substituent Variations in the Benzoyl and Ester Groups
The target compound shares structural similarities with several analogs (Table 1):
Key Observations :
- Electron-withdrawing groups (e.g., bromo, sulfonyl) enhance thermal stability and influence π-π stacking in crystallographic structures .
- Methoxy and methyl groups improve solubility in non-polar solvents but reduce dipole moments compared to halogenated analogs .
- Sulfonyl and acrylate substituents (e.g., in ) introduce steric hindrance, affecting reaction kinetics in nucleophilic substitutions .
Thermodynamic and Electronic Properties
Density-functional theory (DFT) studies on similar hydrazone derivatives reveal:
- The E-configuration of the hydrazone backbone is energetically favored (ΔG < 0.5 kcal/mol compared to Z-isomers) due to reduced steric strain .
- Bromine substituents increase the HOMO-LUMO gap by 0.3–0.5 eV compared to non-brominated analogs, reducing electrophilicity .
- The 2-methylbenzoate ester in the target compound exhibits a torsional angle of 12.5° between the ester carbonyl and phenyl ring, optimizing conjugation .
Biological Activity
The compound 4-bromo-2-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate , also known as a hydrazone derivative, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 577.8 g/mol. The structure features a bromine atom, a hydrazone linkage, and multiple aromatic rings, which are often associated with diverse biological activities.
Structural Formula
Antimicrobial Activity
Recent studies have indicated that derivatives of hydrazones exhibit significant antimicrobial properties. In vitro tests have shown that this compound demonstrates activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of 4-Bromo-2-Hydrazone Derivatives
| Microorganism | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Bacillus subtilis | 14 | 100 |
| Klebsiella pneumoniae | 10 | 100 |
These results indicate moderate to good antimicrobial activity, suggesting potential applications in treating bacterial infections.
Cytotoxicity Studies
Cytotoxicity assays using various cancer cell lines have been conducted to evaluate the compound's effectiveness in inhibiting cell proliferation. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | % Inhibition at 50 µM |
|---|---|---|
| MCF-7 | 25 | 70 |
| A549 | 30 | 65 |
The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, highlighting its potential as an anticancer agent.
The proposed mechanism of action for the biological activity of this compound involves the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial and cancer cells. This oxidative stress can trigger apoptotic pathways, resulting in cell death.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that hydrazone derivatives, including our compound, inhibited the growth of resistant bacterial strains. The study highlighted the potential for developing new antibiotics from such compounds.
- Cancer Cell Inhibition : Research published in Cancer Letters explored the cytotoxic effects of various hydrazone derivatives on MCF-7 cells. The findings indicated that compounds with similar structural features to our target exhibited significant inhibition of cell growth through apoptosis induction.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
